Bienvenue dans la boutique en ligne BenchChem!

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

Procure 1235623-59-2 for robust SAR studies. Its distinct N1-benzimidazole linkage and pyrimidin-2-yl cap create a unique electronic profile, potentially enhancing selectivity for sigma-1/2 receptors and kinases over common C2-linked analogs. This scaffold offers a critical advantage in probing receptor subtype binding, making it an essential comparator for drug discovery. Order high-purity material to ensure reproducible affinity data.

Molecular Formula C17H18N6O
Molecular Weight 322.4 g/mol
CAS No. 1235623-59-2
Cat. No. B6434191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
CAS1235623-59-2
Molecular FormulaC17H18N6O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C17H18N6O/c24-16(12-23-13-20-14-4-1-2-5-15(14)23)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,13H,8-12H2
InChIKeyFBTFTRIMOONSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one: Structural Profile and Compound Class Context


2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (CAS 1235623-59-2, molecular formula C17H18N6O, molecular weight 322.4 g/mol) belongs to the benzimidazole–pyrimidine hybrid class, a family of compounds extensively investigated for their diverse medicinal properties [1]. This compound features a benzimidazole (1H-1,3-benzodiazole) ring N1-linked to an ethanone bridge, which in turn is linked to a piperazine ring carrying a pyrimidin-2-yl substituent. This precise arrangement of pharmacophores — benzimidazole, piperazine linker, and pyrimidine cap — distinguishes it from other benzimidazole–pyrimidine hybrids that employ alternative linkers or substitution patterns [2].

Why In-Class Substitution Without Quantitative Differentiation Data Is Scientifically Unwarranted for 2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one


Benzimidazole–pyrimidine hybrids are not functionally interchangeable despite sharing core scaffolds. Variations in the attachment position of the benzimidazole ring, the nature of the linker, and the substitution pattern on the pyrimidine ring can profoundly alter target selectivity, binding kinetics, and ADME properties [1]. For instance, N1-linked benzimidazoles versus C2-linked analogs can exhibit different conformational preferences and hydrogen-bonding profiles that dictate affinity for sigma receptors, kinases, or GPCRs [2]. The pyrimidin-2-yl substitution on the piperazine ring in this compound introduces a specific electronic environment and hydrogen-bond acceptor pattern that cannot be replicated by pyridinyl, phenyl, or unsubstituted piperazine analogs. Therefore, assuming equivalent performance between this compound and any close analog without head-to-head comparative data is scientifically unsound.

Quantitative Evidence Guide: Differentiation of 2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one from Close Analogs


N1-Benzimidazole Linkage Versus C2-Linked Analogs: Conformational and H-Bond Donor/Acceptor Profile

The N1-linkage of the benzimidazole ring to the ethanone bridge in this compound results in a distinct conformational profile compared to C2-linked benzimidazole analogs. In C2-linked benzimidazole-piperazine-pyrimidine hybrids, the benzimidazole NH acts as a hydrogen-bond donor, whereas in the N1-linked isomer, this donor is absent, altering the pharmacophore's interaction with target proteins [1]. Quantitative binding data for the exact compound is not available in the peer-reviewed public domain; however, structure-activity relationship studies on benzimidazole-piperazine hybrids demonstrate that N1- versus C2-connectivity can shift sigma-1 receptor Ki values by >10-fold in closely related series [1].

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

Pyrimidin-2-yl Versus Pyridin-2-yl Substitution on Piperazine: Electronic and Steric Effects on Target Engagement

The pyrimidin-2-yl substituent on the piperazine ring of this compound provides a dual-nitrogen hydrogen-bond acceptor system, whereas the analogous pyridin-2-yl substituent offers only a single nitrogen. This electronic difference alters the molecular electrostatic potential and hydrogen-bonding capacity, which can affect binding to targets such as sigma receptors, dopamine receptors, or kinases [1]. In benzimidazole-piperazine series evaluated against sigma-1 receptors, pyrimidinyl-substituted compounds consistently exhibit 3- to 5-fold lower Ki values compared to their phenyl-substituted counterparts, though no direct comparison between pyrimidin-2-yl and pyridin-2-yl analogs has been published for this exact scaffold [1].

Computational Chemistry Ligand Design Kinase Inhibition

Benzimidazole Core Versus Indole Core: Impact on π-Stacking and Target Selectivity

The benzimidazole core of this compound provides a distinct π-stacking surface and dipole moment compared to the isosteric indole core found in related compounds such as 2-(1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one [1]. Benzimidazoles exhibit a higher dipole moment (approximately 3.9 D) compared to indoles (approximately 2.1 D), which influences binding orientation in aromatic-rich pockets of sigma receptors and GPCRs [1]. While no direct comparative binding data exists for this specific pair, benzimidazole-containing sigma-1 receptor ligands in related series have demonstrated Ki values in the low nanomolar range, whereas indole-containing analogs often show 2- to 4-fold weaker affinity [1].

Receptor Pharmacology CNS Drug Design Binding Assay Design

Physicochemical Profile: Lipophilicity and Solubility Estimates Versus Representative Analogs

The predicted logP (octanol-water partition coefficient) for this compound is approximately 1.8–2.2, based on computational estimation using the XLogP3 algorithm [1]. This is lower than the predicted logP of the phenyl-substituted analog (2-(1H-benzimidazol-1-yl)-1-[4-phenylpiperazin-1-yl]ethanone), estimated at 2.5–3.0, due to the polarity contributed by the pyrimidine ring [1]. The pyrimidine substitution also increases topological polar surface area (tPSA) to approximately 80–85 Ų, compared to approximately 55–60 Ų for the phenyl analog, which may improve aqueous solubility but reduce passive membrane permeability [1].

ADME Properties Chemical Probe Selection In Vitro Assay Design

Optimal Research Application Scenarios for 2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one Based on Structural Differentiation Evidence


Sigma Receptor Pharmacological Tool Development

The N1-benzimidazole linkage and pyrimidin-2-yl substitution profile of this compound make it a candidate scaffold for developing sigma-1 or sigma-2 receptor pharmacological tools. Benzimidazole–pyrimidine hybrids are documented to interact with sigma receptors, and the specific substitution pattern of this compound may offer selectivity advantages over more common C2-linked benzimidazole or phenyl-substituted piperazine analogs [1]. Researchers investigating sigma receptor pharmacology should evaluate this compound head-to-head with established sigma ligands such as (+)-pentazocine (sigma-1) and siramesine (sigma-2) to quantify its selectivity profile [1].

Kinase Inhibition Probe Design

Pyrimidine-substituted benzimidazole derivatives have demonstrated subnanomolar inhibition of kinases such as Lck and Src family kinases [2]. The pyrimidin-2-yl-piperazine motif in this compound positions the pyrimidine ring for potential hinge-binding interactions in kinase ATP-binding pockets. Researchers investigating kinase targets should compare this compound with established pyrimidine-benzimidazole kinase inhibitors to determine whether the N1-benzimidazole linkage offers improved selectivity against a broader kinase panel [2].

Structure-Activity Relationship (SAR) Exploration of Benzimidazole-Piperazine Hybrids

This compound serves as a valuable SAR probe for exploring the effect of N1- versus C2-benzimidazole connectivity on target binding. Systematic comparison with C2-linked analogs, indole core analogs, and pyridinyl-substituted analogs can elucidate the structural determinants of receptor subtype selectivity within the benzimidazole–pyrimidine hybrid class [1]. Procurement for SAR studies should include at least three comparator compounds to enable robust quantitative structure-activity analysis [1].

In Vitro Assay Positive Control or Reference Compound

Given the predicted moderate lipophilicity (logP ~1.8–2.2) and polar surface area (~80–85 Ų), this compound may be suitable as a reference compound in in vitro binding or functional assays where aqueous solubility and reduced non-specific binding are desired. Its structural features suggest potential interactions with aminergic GPCRs, making it a candidate for use as a comparator in dopamine or serotonin receptor screening panels [1].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.